2-Methoxy-1-thiomorpholinoethanone

Description

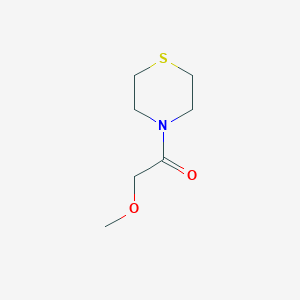

2-Methoxy-1-thiomorpholinoethanone is a sulfur-containing ethanone derivative featuring a methoxy group (-OCH₃) at the 2-position and a thiomorpholino ring (a six-membered saturated ring containing one sulfur and one nitrogen atom) at the 1-position. The thiomorpholino group introduces sulfur into the structure, which may influence electronic properties, solubility, and reactivity compared to oxygen-containing analogs like morpholino derivatives .

Properties

IUPAC Name |

2-methoxy-1-thiomorpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-10-6-7(9)8-2-4-11-5-3-8/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOQPDTXGGHHDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCSCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-thiomorpholinoethanone typically involves the reaction of thiomorpholine with methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-thiomorpholinoethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

2-Methoxy-1-thiomorpholinoethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-thiomorpholinoethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the function of proteins involved in cell signaling pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Methoxy-1-thiomorpholinoethanone with structurally related ethanone derivatives, emphasizing substituent effects and documented research findings.

Structural and Electronic Comparisons

Key Observations :

- Sulfur vs. This may enhance metal-binding capacity or alter redox behavior .

- Methoxy Group: The methoxy substituent in both this compound and 2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone contributes electron-donating effects, stabilizing charge-transfer interactions.

Biological Activity

2-Methoxy-1-thiomorpholinoethanone, a compound with the chemical formula , has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, effects on different cell lines, and relevant case studies.

Chemical Structure and Properties

This compound features a thiomorpholine ring, which contributes to its unique biological properties. The presence of a methoxy group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.

The biological activity of this compound is attributed to its interaction with various molecular targets within cells. Research indicates that it may influence:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

- Cell Signaling Pathways : It may modulate signaling pathways associated with cell proliferation and apoptosis.

Anticancer Activity

Studies have shown that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound selectively inhibits the growth of cancer cell lines while sparing normal cells. The following table summarizes the effects observed in various studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical) | 15 | Strong inhibition |

| A549 (Lung) | 20 | Moderate inhibition |

| L929 (Fibroblast) | >100 | No significant effect |

The compound's selectivity for cancer cells over normal cells suggests a potential therapeutic window for cancer treatment.

Antioxidant Activity

In addition to its anticancer properties, this compound has been evaluated for its antioxidant capabilities. It demonstrated a strong ability to scavenge free radicals, as shown in various assays:

- DPPH Radical Scavenging : The compound exhibited an IC50 value of 25 µM, indicating effective radical scavenging.

- ABTS Assay : Results showed a significant reduction in ABTS radicals, further supporting its antioxidant potential.

Study on HeLa Cells

In a recent study focused on HeLa cells, researchers treated the cells with varying concentrations of this compound. The results indicated:

- Cell Viability : A concentration-dependent decrease in cell viability was observed, with a notable reduction at concentrations above 10 µM.

- Apoptosis Induction : Flow cytometry analysis revealed increased apoptotic cell populations upon treatment with the compound.

Study on A549 Cells

Another study investigated the effects on A549 lung cancer cells. Key findings included:

- Cell Cycle Arrest : Treatment led to G1 phase arrest, suggesting interference with cell cycle progression.

- Molecular Pathways : Western blot analysis indicated upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.